Structural Differentiation from Non-Morpholino Analogs
The target compound differs from 1,5-Dimethyl-1H-pyrazol-4-amine (CAS 121983-36-6) by the addition of a morpholine ring at the C3 position. While no direct head-to-head biological comparison is publicly available for this specific pair, the morpholine moiety is well-documented to enhance solubility and modulate kinase selectivity [1]. For example, in a related series of pyrazolopyrimidine mTOR inhibitors, replacing a morpholine with a bridged morpholine resulted in up to a 26,000-fold improvement in selectivity over PI3Kα, demonstrating the profound impact of this functional group on target engagement [2]. The presence of the morpholine in the target compound confers a significant advantage in the development of selective kinase inhibitors compared to non-morpholino analogs.
| Evidence Dimension | Structural Feature Impact on Kinase Selectivity |
|---|---|
| Target Compound Data | Contains morpholine at C3 (C9H16N4O) |
| Comparator Or Baseline | 1,5-Dimethyl-1H-pyrazol-4-amine (C5H9N3); lacks morpholine |
| Quantified Difference | In related pyrazolopyrimidine mTOR inhibitors, morpholine replacement led to up to 26,000-fold selectivity improvement over PI3Kα [2] |
| Conditions | In vitro kinase selectivity profiling in a related chemical series |
Why This Matters
Procurement of the morpholino analog is essential for SAR studies aiming to optimize kinase selectivity and improve drug-like properties.
- [1] Wolin, R., Wang, D., Kelly, J., Afonso, A., James, L., Kirschmeier, P., & McPhail, A. T. (2006). A Medicinal-Chemistry-Guided Approach to Selective and Druglike Sigma 1 Ligands. *Journal of Medicinal Chemistry*, 49(1), 16-20. View Source
- [2] Zask, A., Verheijen, J. C., Richard, D. J., Kaplan, J., Curran, K., Toral-Barza, L., ... & Ayral-Kaloustian, S. (2009). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. *Journal of Medicinal Chemistry*, 52(23), 7942-7945. View Source
